

A Technical Guide to Dutasteride-13C,15N,d3 for Researchers

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Compound of Interest

Compound Name: *Dutasteride-13C,15N,d*

Cat. No.: *B15138416*

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the isotopically labeled compound **Dutasteride-13C,15N,d3**, including supplier information, its role in scientific research, and the biochemical pathways it influences.

Introduction to Dutasteride and its Labeled Analog

Dutasteride is a potent dual inhibitor of both type 1 and type 2 isoforms of 5-alpha reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] This mechanism of action makes it a key therapeutic agent in the management of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[1][2] The isotopically labeled version, **Dutasteride-13C,15N,d3**, is a crucial tool for researchers, serving as an internal standard for quantitative analysis in studies involving nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3]

Supplier and Pricing Information

The availability of highly specialized isotopically labeled compounds such as **Dutasteride-13C,15N,d3** is limited. The following table summarizes the known supplier for this compound. Pricing information is not readily available and typically requires a direct quote from the supplier.

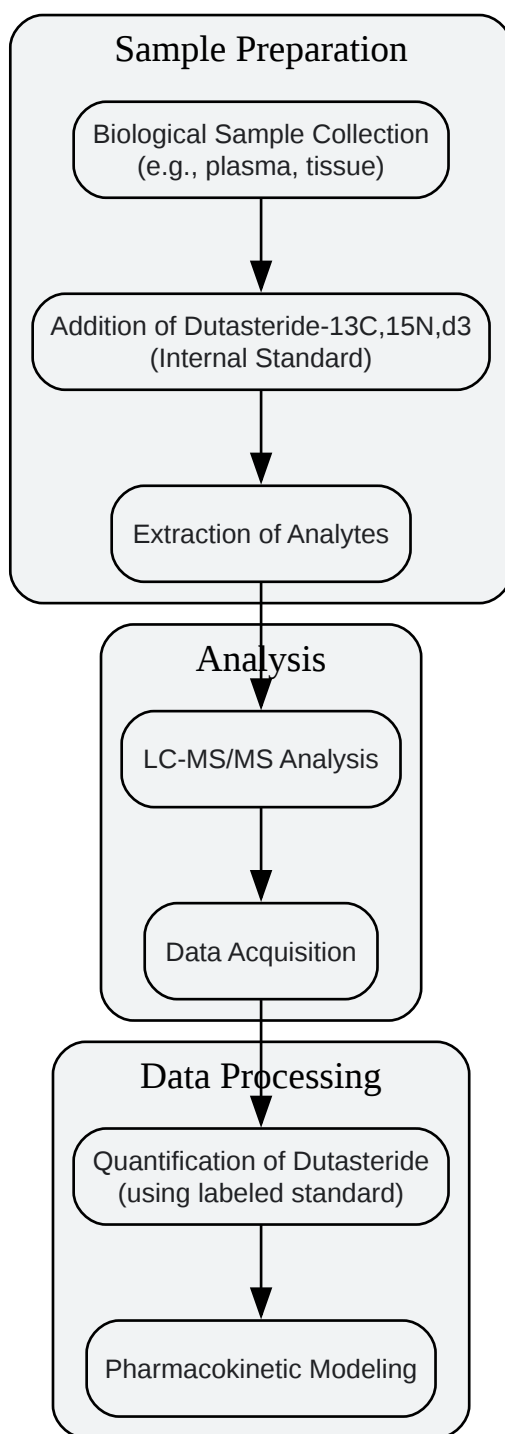
Supplier	Product Name	Catalog Number	Purity	Availability
MedChemExpress	Dutasteride-13C,15N,d3	HY-13613S	>98%	Inquire

Experimental Applications and Protocols

While specific, detailed experimental protocols for **Dutasteride-13C,15N,d3** are not publicly available, its primary application is as a tracer and internal standard in pharmacokinetic and metabolic studies.^[3] The use of stable isotope-labeled compounds is a well-established methodology in drug discovery and development to elucidate metabolic pathways and quantify drug concentrations in biological matrices.^{[4][5][6][7][8]}

General Experimental Workflow:

A typical experimental workflow involving **Dutasteride-13C,15N,d3** as an internal standard in a pharmacokinetic study would involve the following steps:



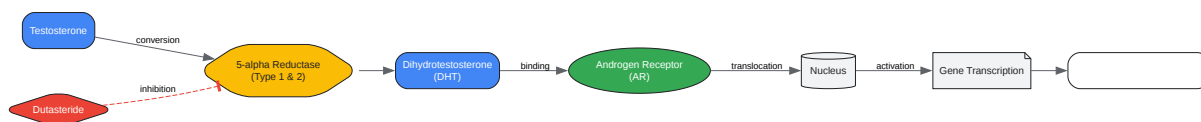
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General workflow for a pharmacokinetic study using an isotopically labeled internal standard.

Mechanism of Action: The 5-Alpha Reductase Signaling Pathway

Dutasteride exerts its effect by inhibiting the 5-alpha reductase enzymes, thereby blocking the conversion of testosterone to dihydrotestosterone (DHT).[1][2] DHT is a potent androgen that binds to the androgen receptor, leading to the transcription of genes involved in prostate growth and hair follicle miniaturization.[9][10] By reducing DHT levels, dutasteride effectively mitigates these effects.[11]

The following diagram illustrates the signaling pathway affected by dutasteride:



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Dutasteride's inhibition of 5-alpha reductase and its downstream effects.

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